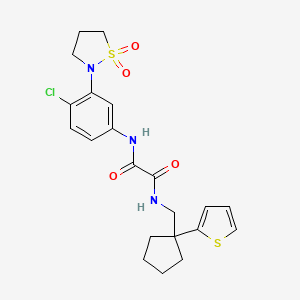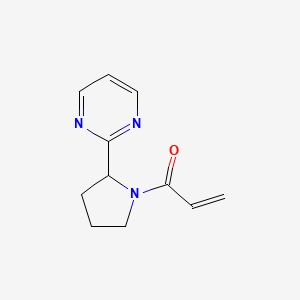
4-amino-N5-butyl-N3-ethyl-N5-methylisothiazole-3,5-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-N5-butyl-N3-ethyl-N5-methylisothiazole-3,5-dicarboxamide is a synthetic organic compound with potential applications in various scientific fields. Its structure features an isothiazole ring substituted with amino, butyl, ethyl, and methyl groups, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
The synthesis of 4-amino-N5-butyl-N3-ethyl-N5-methylisothiazole-3,5-dicarboxamide typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but a common approach includes the following steps:
Formation of the Isothiazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Substitution Reactions: Introduction of the amino, butyl, ethyl, and methyl groups onto the isothiazole ring using suitable reagents and catalysts.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and reduce costs, often employing continuous flow reactors and automated systems for large-scale synthesis.
Analyse Des Réactions Chimiques
4-amino-N5-butyl-N3-ethyl-N5-methylisothiazole-3,5-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Condensation: It can undergo condensation reactions with other compounds to form larger, more complex molecules.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
4-amino-N5-butyl-N3-ethyl-N5-methylisothiazole-3,5-dicarboxamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials, including polymers and supramolecular structures.
Biology: The compound can be used in studies involving enzyme inhibition, protein binding, and cellular assays to understand biological processes.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.
Mécanisme D'action
The mechanism by which 4-amino-N5-butyl-N3-ethyl-N5-methylisothiazole-3,5-dicarboxamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparaison Avec Des Composés Similaires
4-amino-N5-butyl-N3-ethyl-N5-methylisothiazole-3,5-dicarboxamide can be compared with other similar compounds, such as:
Isothiazole Derivatives: Compounds with similar isothiazole rings but different substituents, which may exhibit different chemical and biological properties.
Carboxamide Compounds: Molecules with carboxamide functional groups, which can have varying degrees of reactivity and stability.
Amino Substituted Compounds: Compounds with amino groups that can participate in similar types of reactions and interactions.
The uniqueness of this compound lies in its specific combination of substituents, which can confer distinct properties and applications compared to other related compounds.
Propriétés
IUPAC Name |
4-amino-5-N-butyl-3-N-ethyl-5-N-methyl-1,2-thiazole-3,5-dicarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2S/c1-4-6-7-16(3)12(18)10-8(13)9(15-19-10)11(17)14-5-2/h4-7,13H2,1-3H3,(H,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCRIQVSQHBRRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)C1=C(C(=NS1)C(=O)NCC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-[3-(2-Oxoimidazolidin-1-yl)phenyl]ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2392580.png)





![5-{[4-(2-Phenylpropan-2-yl)phenoxy]methyl}furan-2-carboxylic acid](/img/structure/B2392591.png)

![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2392593.png)


![N-(1-cyanocyclohexyl)-2-[(5-cyclopropyl-1-phenyl-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B2392598.png)


